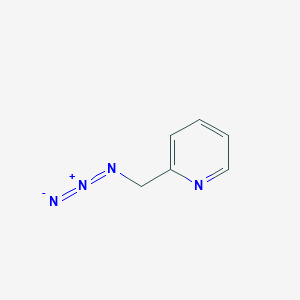

2-(Azidomethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(azidomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-9-5-6-3-1-2-4-8-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETSXNCIBVRWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672499 | |

| Record name | 2-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609770-35-6 | |

| Record name | 2-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Azidomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridine-Azide Moiety

2-(Azidomethyl)pyridine is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. Its structure, which incorporates both a pyridine ring and an azide functional group, makes it a valuable building block for a variety of chemical transformations. The pyridine moiety is a common scaffold in many pharmaceuticals, influencing properties such as solubility, bioavailability, and target binding.[1] The azide group, a high-energy functional group, is a key player in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.[2] This bioorthogonal reaction has revolutionized the way complex molecules are assembled, enabling applications from drug discovery and bioconjugation to the development of advanced materials.[2]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering practical insights for researchers and professionals working in drug development and related scientific disciplines.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is through a nucleophilic substitution reaction. This involves the displacement of a leaving group on the methyl substituent of a pyridine ring with an azide anion. A readily available and stable starting material for this transformation is 2-(chloromethyl)pyridine hydrochloride.

Reaction Mechanism and Causality

The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The azide ion (N₃⁻), typically from sodium azide (NaN₃), acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. The chloride ion is simultaneously displaced as the leaving group. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial for this reaction. These solvents are capable of solvating the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate.

The starting material, 2-(chloromethyl)pyridine, is often supplied as its hydrochloride salt to improve its stability and handling.[3][4] Therefore, a weak base, such as sodium bicarbonate (NaHCO₃), is typically added to the reaction mixture to neutralize the hydrochloride and generate the free base form of 2-(chloromethyl)pyridine in situ, which is then susceptible to nucleophilic attack by the azide.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for clarity and reproducibility.

Starting Material: 2-(Chloromethyl)pyridine hydrochloride (Commercially available from suppliers such as Sigma-Aldrich[3] and Thermo Scientific).

Reagents and Solvents:

-

2-(Chloromethyl)pyridine hydrochloride

-

Sodium azide (NaN₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and sodium bicarbonate (1.1 eq) in anhydrous DMF.

-

Addition of Sodium Azide: To the stirring suspension, add sodium azide (1.2 eq) portion-wise at room temperature. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete (typically within 2-4 hours), pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to dryness at high temperatures due to the potential for decomposition of the organic azide.

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a colorless to pale yellow oil.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Safety Considerations for Handling Organic Azides

Organic azides are energetic compounds and should be handled with caution due to their potential for explosive decomposition upon exposure to heat, shock, or friction. While this compound has a relatively favorable carbon-to-nitrogen ratio, it is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Scale: Whenever possible, work with small quantities of the material.

-

Temperature: Avoid heating organic azides to high temperatures. When concentrating solutions, use a rotary evaporator with a water bath at a moderate temperature. Never distill organic azides to dryness.

-

Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid. Do not use metal spatulas or stir bars with scratches, as heavy metal azides are highly shock-sensitive.

-

Storage: Store this compound in a cool, dark place, away from heat sources.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the compound's structure and data from similar compounds.

| Analytical Technique | Expected Observations | Interpretation |

| ¹H NMR | δ 8.6-8.5 (d, 1H): Proton on the carbon adjacent to the nitrogen in the pyridine ring. δ 7.8-7.7 (t, 1H): Proton on the carbon para to the nitrogen. δ 7.4-7.2 (m, 2H): Remaining two protons on the pyridine ring. δ 4.5-4.4 (s, 2H): Protons of the methylene (-CH₂-) group. | The chemical shifts and splitting patterns are characteristic of a 2-substituted pyridine ring. The singlet for the methylene group confirms the attachment to the azide, which has no adjacent protons to couple with. |

| ¹³C NMR | δ ~157: Carbon of the pyridine ring attached to the methyl group. δ ~149: Carbon of the pyridine ring adjacent to the nitrogen. δ ~137: Carbon of the pyridine ring para to the nitrogen. δ ~123 & ~122: Remaining two carbons of the pyridine ring. δ ~55: Carbon of the methylene (-CH₂-) group. | The number and chemical shifts of the signals are consistent with the six unique carbon atoms in the molecule. The downfield shift of the methylene carbon is due to the electronegativity of the attached azide group. |

| FTIR | Strong, sharp absorption band at ~2100 cm⁻¹ | This is the characteristic asymmetric stretching vibration of the azide (N₃) functional group. Its presence is a strong indicator of successful azide incorporation. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 134.14 Major Fragments: Loss of N₂ (m/z = 106), fragmentation of the pyridine ring. | The molecular ion peak confirms the molecular weight of the compound. The characteristic loss of a molecule of nitrogen gas (28 amu) is a common fragmentation pathway for organic azides. |

Diagram of the Molecular Structure and Key Functional Groups:

Caption: Key structural features of this compound.

Applications in Drug Development and Beyond

The utility of this compound stems from its dual functionality. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The azide group serves as a versatile handle for "click" reactions, allowing for the efficient and specific conjugation of the pyridine moiety to other molecules of interest.[2]

Key Applications:

-

Drug Discovery: this compound can be used to synthesize libraries of novel compounds for high-throughput screening. By clicking the azide onto a variety of alkyne-containing fragments, a diverse range of potential drug candidates can be rapidly generated.

-

Bioconjugation: The azide group allows for the labeling of biomolecules, such as proteins and nucleic acids, that have been functionalized with an alkyne. This enables the study of biological processes and the development of targeted drug delivery systems.

-

Materials Science: The formation of triazole linkages via click chemistry is used to create polymers and other materials with tailored properties. The incorporation of the pyridine moiety can introduce desirable characteristics such as metal-coordinating abilities or specific electronic properties.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, with significant applications in drug development and materials science. Its synthesis from readily available starting materials via a robust nucleophilic substitution reaction is straightforward, provided that appropriate safety precautions are taken when handling the energetic azide functionality. The characterization of this compound relies on standard analytical techniques, with the distinctive signals of the pyridine ring and the azide group providing clear confirmation of its structure and purity. As the demand for efficient and modular synthetic methodologies continues to grow, the importance of reagents like this compound in advancing scientific research is set to increase.

References

2-(azidomethyl)pyridine chemical properties and stability

An In-depth Technical Guide to 2-(Azidomethyl)pyridine: Properties, Stability, and Applications

Introduction

This compound, also known as 2-picolyl azide, is a heterocyclic organic azide that has emerged as a cornerstone reagent in modern synthetic chemistry. Its structure, which combines a pyridine ring with a reactive azide functional group, makes it an exceptionally versatile building block. For researchers, scientists, and drug development professionals, this compound is most renowned for its utility in bioorthogonal chemistry, particularly as a key component in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions—a flagship reaction of "Click Chemistry".[1][2] This guide provides a comprehensive overview of its chemical properties, stability considerations, synthesis, and core applications, grounded in established scientific principles and safety protocols.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application and safe handling.

Core Chemical Properties

The essential properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Picolyl azide, Pyridine, 2-(azidomethyl)- | [3][4] |

| CAS Number | 609770-35-6 | [3][4][5] |

| Molecular Formula | C₆H₆N₄ | [3][4] |

| Molecular Weight | 134.14 g/mol | [3][4][5] |

| Appearance | Light yellow oil (typical) | [6] |

Expected Spectroscopic Signatures

Direct experimental spectra for this compound should be acquired for confirmation. However, based on the analysis of its constituent functional groups and related structures, the following spectroscopic characteristics are anticipated.[7][8]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Pyridine Ring Protons | δ 7.0 - 8.6 ppm | Protons on the electron-deficient pyridine ring are deshielded and appear in the aromatic region. The specific splitting pattern will depend on their positions relative to the nitrogen and the methylazide group.[7] |

| Methylene Protons (-CH₂-) | δ ~4.5 ppm | The protons of the methylene bridge are adjacent to both the electron-withdrawing pyridine ring and the azide group, leading to a downfield shift. | |

| ¹³C NMR | Pyridine Ring Carbons | δ 120 - 155 ppm | Aromatic carbons of the pyridine ring.[7] |

| Methylene Carbon (-CH₂-) | δ ~50-60 ppm | The methylene carbon is shifted downfield due to the attached electronegative groups. | |

| FT-IR | Azide Asymmetric Stretch (N₃) | ~2100 cm⁻¹ | This is a highly characteristic, strong, and sharp absorption band for the azide functional group, making it an excellent diagnostic peak.[8] |

| Aromatic C-H Stretch | ~3050 - 3100 cm⁻¹ | Typical for C-H bonds on an aromatic ring.[7] | |

| C=N, C=C Stretch | ~1400 - 1600 cm⁻¹ | Vibrations characteristic of the pyridine ring. |

Part 2: Synthesis and Core Reactivity

The utility of this compound stems from its straightforward synthesis and its predictable, high-yield reactivity in one of chemistry's most powerful conjugation reactions.

Synthesis of this compound

The most common and reliable method for preparing this compound is through a nucleophilic substitution reaction. This involves treating a 2-(halomethyl)pyridine precursor, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine, with an azide salt like sodium azide (NaN₃). The halide serves as an excellent leaving group, readily displaced by the azide nucleophile.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H6N4 | CID 45791266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 609770-35-6 | FA121941 [biosynth.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling and Storage of 2-(Azidomethyl)pyridine

Section 1: Executive Summary

2-(Azidomethyl)pyridine is a versatile reagent increasingly utilized by researchers in drug development and chemical synthesis, particularly in "click chemistry" applications.[1] Its utility, however, is matched by its significant potential hazards. As an organic azide, it belongs to a class of energy-rich molecules that can be sensitive to external stimuli such as heat, light, shock, and pressure, potentially leading to explosive decomposition.[1][2] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. Adherence to these protocols is not merely a matter of regulatory compliance but a critical necessity for ensuring the safety of laboratory personnel and infrastructure. The procedures outlined herein are synthesized from established safety principles for organic azides and are intended for an audience of trained researchers, scientists, and drug development professionals.

Section 2: Hazard Analysis of this compound

Introduction to the Molecule

This compound, also known as picolyl azide, is a pyridine derivative containing a reactive azidomethyl group.[3] This structure makes it a valuable building block for synthesizing more complex molecules, often via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[1] Despite its synthetic advantages, the presence of the azide functional group (-N₃) classifies it as an energetic material, demanding rigorous safety precautions.[4][5]

Inherent Risks of the Azido Functional Group

Organic azides are known for their potential to decompose rapidly and exothermically, releasing nitrogen gas.[6] This decomposition can be initiated by:

-

Heat: Elevated temperatures can lead to violent decomposition.[7]

-

Shock and Friction: Physical impact, scratching, or grinding can trigger explosive decomposition.[1][2] Use of ground glass joints should be avoided.[2][8]

-

Light: Some azides are light-sensitive and should be stored in amber containers.[4][5]

-

Acid Contact: Contact with acids can form hydrazoic acid (HN₃), which is both highly toxic and explosive.[4][6][9]

-

Heavy Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury, zinc) or their salts can form dangerously shock-sensitive and explosive metal azides.[5][6][9]

Stability Assessment of this compound

The stability of an organic azide can be empirically estimated using established guidelines. For this compound (C₆H₆N₄), these rules provide critical insight.[3]

-

Carbon to Nitrogen (C/N) Ratio: This rule compares the number of carbon atoms to nitrogen atoms. A higher C/N ratio generally indicates greater stability. For this compound, the C/N ratio is 6 carbons / 4 nitrogens = 1.5. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled with care, stored as solutions (≤1 M) below room temperature, and limited to quantities of 5 grams or less.[1][2][10]

-

The "Rule of Six": This guideline suggests that a molecule should have at least six carbon atoms for each energetic group (like an azide) to provide sufficient dilution to render the compound relatively safe.[1][4] this compound has exactly six carbon atoms for its one azide group, placing it on the borderline of this rule and underscoring the need for caution.

Based on these assessments, this compound should be treated as a potentially explosive compound.

Physicochemical and Toxicological Data

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄ | [3] |

| Molecular Weight | 134.14 g/mol | [3][11] |

| CAS Number | 609770-35-6 | [3] |

| Appearance | Light yellow oil | [12] |

| Toxicity | While specific data for this compound is limited, organic azides are generally considered highly toxic. The azide ion has a toxicity similar to cyanide.[5] Exposure can cause dizziness, weakness, headache, low blood pressure, and respiratory failure.[1][4] |

Section 3: Pre-Handling & Laboratory Setup

A proactive approach to safety begins before the reagent is handled. The experimental environment must be engineered to mitigate the risks.

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted inside a certified chemical fume hood to contain any potential release of toxic vapors or aerosols.[8]

-

Blast Shield: A sturdy, portable blast shield must be positioned between the experiment and the user at all times. For experiments at a scale larger than 1 gram, this is mandatory.[2][8]

-

Uncluttered Workspace: The fume hood should be kept clear of unnecessary equipment and chemicals to minimize collateral damage in case of an incident.[2]

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The following must be worn:

-

Safety Goggles: Standard safety glasses are inadequate. Chemical splash goggles are required.

-

Face Shield: A full-face shield should be worn in conjunction with safety goggles.[2]

-

Flame-Resistant Lab Coat: A standard lab coat is flammable; a flame-resistant version is essential.

-

Chemical-Resistant Gloves: Nitrile gloves are a minimum requirement. Check glove compatibility charts for breakthrough times.[10]

-

Appropriate Attire: Long pants and closed-toe shoes are mandatory.[13]

Diagram: Safe Handling Workspace

Caption: Required engineering controls and setup within a chemical fume hood.

Incompatible Materials

Strict segregation from the following is mandatory to prevent violent reactions:

-

Acids: Forms highly toxic and explosive hydrazoic acid.[4]

-

Heavy Metals & Salts: (e.g., Cu, Pb, Hg, Ag, Zn). Forms extremely shock-sensitive metal azides.[4][5]

-

Halogenated Solvents: (e.g., Dichloromethane, Chloroform). Can form explosive di- and tri-azidomethane.[2][4][5]

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Other Incompatibles: Carbon disulfide, bromine, dimethyl sulfate.[2][5]

Section 4: Standard Operating Procedures (SOP) for Handling

Protocol for Weighing and Transferring

-

Preparation: Don all required PPE. Ensure the blast shield is in place inside the fume hood.

-

Use Non-Metal Tools: Use only plastic, ceramic, or Teflon-coated spatulas for transferring the material. Metal spatulas can form shock-sensitive metal azides upon scraping.[4][8]

-

Weighing: Tare a clean, non-metal container (e.g., glass vial). Carefully transfer the desired amount of this compound. Avoid any scraping or application of friction.

-

Dissolution: If preparing a solution, add the solvent to the weighed azide in situ. Do not add the azide to the bulk solvent.

-

Cleanup: Immediately decontaminate the spatula and any affected surfaces as described in Section 7.

Protocol for Use in a Reaction

-

Scale Limitation: Initial experiments should always be conducted on a small scale (<1.0 g).[5] Do not scale up without a thorough risk assessment reviewed by the principal investigator.[2]

-

Temperature Control: Perform the reaction in a vessel equipped with a thermometer and an efficient cooling system (e.g., ice bath) to manage any exotherms.

-

Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reactions with air or moisture.

-

Glassware: Avoid using glassware with ground glass joints where possible, as friction can be an ignition source.[8] If necessary, ensure joints are well-lubricated and handled gently.

-

Work-up:

-

Quenching: Before work-up, ensure any unreacted azide is safely quenched (see Section 7.1).

-

Purification: Never use distillation or sublimation for purification. [5] These methods concentrate the azide and apply heat, creating a high risk of explosion. Purification should be limited to extraction, precipitation, or carefully considered column chromatography for compounds that satisfy stability rules.[5][10]

-

Concentration: Do not concentrate azide-containing solutions to dryness using rotary evaporation.[2] If solvent removal is necessary, it should be partial and performed at low temperatures. It is safest to use the azide solution directly in the next step.

-

Section 5: Storage Protocols

Improper storage is a common cause of laboratory incidents involving energetic compounds.

Storage Conditions

-

Temperature: Store in a refrigerator or freezer at a designated, explosion-proof location. Recommended temperatures are often between 2-8°C or -18°C.[4][5][11]

-

Light: Store in an amber or opaque container to protect from light.[4][10]

-

Atmosphere: Ensure containers are tightly sealed to prevent evaporation and contact with moisture.[10]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -18°C | Reduces decomposition rate and vapor pressure.[4][5] |

| Location | Dedicated, explosion-proof refrigerator/freezer | Prevents ignition from electrical sparks. |

| Container | Tightly sealed, amber vial/bottle (plastic preferred) | Protects from light and contamination.[4] |

| Segregation | Store away from all incompatible materials (See 3.3) | Prevents accidental mixing and violent reactions.[2] |

| Labeling | Clearly label with compound name, date received/synthesized, and a prominent "Explosive Hazard" warning | Ensures proper identification and awareness of risk.[10] |

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency is critical. All personnel working with azides must be familiar with these procedures.

Diagram: Emergency Response Flowchart

Caption: Decision-making flowchart for emergency situations involving azides.

Spill Management

-

Small Spill (in a fume hood):

-

Alert personnel in the immediate area.[13]

-

Gently cover the spill with an absorbent material like vermiculite or sand. Do not use paper towels for neat material.[10]

-

For solid spills, gently wet the covering with a pH > 9 buffer solution to prevent dust formation.[10][14]

-

Using non-metal, non-sparking tools, carefully collect the absorbed material into a designated, non-metal container.[8]

-

Wipe the area with a pH > 9 buffer solution and then decontaminate with 70% ethanol.[10][13]

-

Label the container as "Azide Contaminated Waste" and dispose of it according to institutional guidelines.[10]

-

-

Large Spill (or any spill outside a fume hood):

Personal Exposure

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15]

-

Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15]

-

Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[14][15]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[14][15]

Section 7: Waste Management & Decontamination

Proper disposal is the final and critical step in the safe handling workflow.

Quenching and Deactivation

Before disposal, it is best practice to convert organic azides into a more stable derivative, such as an amine.[4] This can often be achieved by reduction (e.g., with Staudinger reaction using triphenylphosphine or catalytic hydrogenation). The specific method must be compatible with the overall molecular structure.

For dilute aqueous solutions of azide (<5%), a common destruction method involves reacting with freshly prepared nitrous acid (from sodium nitrite and an acid) in a fume hood. This process releases toxic nitric oxide (NO) gas and must be performed with extreme care by experienced personnel.[14]

Waste Segregation and Disposal

-

All azide-containing waste, including contaminated consumables (gloves, pads, vials), must be collected in a clearly labeled, dedicated waste container.[8][10]

-

Never mix azide waste with acidic waste streams.[5]

-

Never pour azide solutions down the drain. Over time, explosive heavy metal azides can form in the plumbing.[13]

-

Follow all institutional and local regulations for hazardous waste disposal.

Decontamination of Glassware and Surfaces

-

Rinse all glassware and work surfaces first with a basic solution (pH > 9 buffer) to prevent the formation of hydrazoic acid.[10]

-

Follow this with a standard cleaning procedure (e.g., soap and water, then solvents like ethanol or acetone).

Section 8: Conclusion

This compound is a powerful synthetic tool, but its energetic nature demands the highest level of respect and caution. By understanding the inherent hazards, implementing robust engineering and personal protective controls, and strictly adhering to the detailed procedures for handling, storage, and disposal, researchers can mitigate the risks and utilize this compound safely. A culture of safety, built on expertise and procedural discipline, is paramount. Always consult your institution's Environmental Health & Safety (EH&S) department before working with this or any other energetic material.

Section 9: References

-

University of Pittsburgh. (2013). Safe Handling of Azides. --INVALID-LINK--

-

Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45791266, this compound. --INVALID-LINK--

-

University of California, Santa Barbara. (n.d.). Azide Compounds. --INVALID-LINK--

-

University of Victoria. (2022). Azides. --INVALID-LINK--

-

Stanford University. (n.d.). Information on Azide Compounds. --INVALID-LINK--

-

Case Western Reserve University. (2018). Handling Azide Compounds. --INVALID-LINK--

-

Biosynth. (n.d.). This compound. --INVALID-LINK--

-

CymitQuimica. (n.d.). This compound-3-carboxylic acid. --INVALID-LINK--

-

PrepChem.com. (n.d.). Synthesis of 2-azido-6-(trifluoromethyl)pyridine. --INVALID-LINK--

-

BenchChem. (n.d.). Preventing explosive decomposition of organic azides in the laboratory. --INVALID-LINK--

-

University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. --INVALID-LINK--

-

Yale University. (n.d.). Sodium Azide. --INVALID-LINK--

-

University of Illinois. (2019). Sodium Azide NaN3. --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis of 2,6-Bis(azidomethyl)pyridine (2). --INVALID-LINK--

-

American Chemical Society. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. --INVALID-LINK--

-

Beilstein Journal of Organic Chemistry. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. --INVALID-LINK--

-

ResearchGate. (2011). The thermal decomposition of azidopyridines. --INVALID-LINK--

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. This compound | C6H6N4 | CID 45791266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uvic.ca [uvic.ca]

- 11. This compound | 609770-35-6 | FA121941 [biosynth.com]

- 12. prepchem.com [prepchem.com]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. - Division of Research Safety | Illinois [drs.illinois.edu]

- 15. chemistry.unm.edu [chemistry.unm.edu]

Navigating the Synthesis and Quality Control of 2-(Azidomethyl)pyridine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals engaged in advanced chemical synthesis, the reliable procurement and rigorous quality assessment of reactive intermediates are paramount. 2-(Azidomethyl)pyridine, a versatile building block in medicinal chemistry and materials science, presents unique challenges due to its energetic nature and the critical need for high purity in subsequent applications. This in-depth technical guide provides a comprehensive overview of the commercial sources, typical purity levels, and essential analytical methodologies for this compound, alongside a discussion of its synthesis, potential impurities, and crucial safety protocols.

Commercial Availability and Purity Landscape

This compound (CAS No. 609770-35-6) is available from a range of specialized chemical suppliers.[1][2] Understanding the typical purity specifications from these vendors is a critical first step in sourcing material for sensitive applications.

| Supplier Category | Typical Purity Range | Notes |

| Major Chemical Suppliers | >95% | Often provide basic characterization data such as NMR. |

| Specialized Building Block Providers | 96.0% or higher | May offer more detailed analytical data upon request. |

| Custom Synthesis Services | To specification | Ideal for applications requiring exceptionally high purity or specific impurity profiles. |

It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) to verify the purity and identify any detected impurities. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis, Impurity Profile, and Characterization

A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities that may impact downstream reactions. The most common laboratory-scale synthesis involves a nucleophilic substitution reaction.

Caption: Synthetic route to this compound.

Synthesis Protocol: A Representative Method

The synthesis typically starts from a halogenated precursor, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.[3] The following is a representative protocol for the synthesis of this compound from 2-(chloromethyl)pyridine hydrochloride.

Step 1: Neutralization of 2-(Chloromethyl)pyridine Hydrochloride 2-(Chloromethyl)pyridine is often supplied as a hydrochloride salt to improve its stability. The free base must be generated prior to the azidation reaction.

-

Dissolve 2-(chloromethyl)pyridine hydrochloride in a suitable solvent (e.g., dichloromethane).

-

Wash the solution with a mild aqueous base, such as sodium bicarbonate solution, to neutralize the HCl.

-

Separate the organic layer and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the free base of 2-(chloromethyl)pyridine.

Step 2: Nucleophilic Substitution with Sodium Azide This step introduces the energetic azide functionality.

-

Dissolve the 2-(chloromethyl)pyridine free base in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a slight excess of sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture gently (e.g., to 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, cool the reaction mixture and quench by adding water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Potential Impurities

Several impurities can arise from this synthetic process:

-

Residual 2-(Chloromethyl)pyridine: Incomplete reaction can leave unreacted starting material.

-

2-Pyridylmethanol: Hydrolysis of the starting material or the product can lead to the formation of the corresponding alcohol.

-

Bis(2-pyridylmethyl)amine: A potential byproduct from side reactions.

-

Residual Solvents: DMF and extraction solvents may be present in the final product.

Characterization and Purity Analysis

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Expected signals include:

-

A singlet for the methylene protons (-CH₂N₃) typically in the range of 4.4-4.6 ppm.

-

Multiplets for the four aromatic protons of the pyridine ring, typically between 7.2 and 8.6 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals:

-

One aliphatic carbon for the methylene group (~50-55 ppm).

-

Five aromatic carbons for the pyridine ring (~122-158 ppm).

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is well-suited for purity determination.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify volatile impurities. However, care must be taken due to the thermal lability of the azide group. A lower injection port temperature is advisable.[7][8][9]

Safety and Handling of an Energetic Compound

Organic azides are energetic compounds that require careful handling to mitigate the risk of explosive decomposition.[10] All work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Key Safety Considerations

-

Avoid Heat, Shock, and Friction: Do not heat the compound unnecessarily. Avoid grinding the solid material.

-

Incompatible Materials:

-

Acids: Can form the highly toxic and explosive hydrazoic acid.

-

Heavy Metals: Can form highly shock-sensitive metal azides. Use plastic or ceramic spatulas.

-

Strong Oxidizing and Reducing Agents: Can lead to violent reactions.

-

-

Purification: Avoid distillation, as this can lead to explosive decomposition. Purification should be performed by chromatography or recrystallization at low temperatures.

-

Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable reagent for the synthesis of novel compounds in drug discovery and materials science. A comprehensive understanding of its commercial sources, purity, synthesis, and handling requirements is crucial for its effective and safe use. By implementing rigorous analytical characterization and adhering to strict safety protocols, researchers can confidently incorporate this versatile building block into their synthetic workflows, paving the way for new scientific advancements.

References

- 1. This compound | 609770-35-6 | FA121941 [biosynth.com]

- 2. This compound | C6H6N4 | CID 45791266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. helixchrom.com [helixchrom.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Human Metabolome Database: Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Mechanism of Action of 2-(Azidomethyl)pyridine in Click Chemistry

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized bioconjugation and materials science.[1][2][3] However, its application in sensitive biological systems has been hampered by the cytotoxicity associated with the requisite copper catalyst. This guide provides a detailed examination of 2-(azidomethyl)pyridine, a "chelating azide," which represents a significant advancement in mitigating this challenge. We will dissect its unique mechanism of action, wherein an internal chelating moiety dramatically accelerates the reaction rate, enabling the use of biocompatible, low-micromolar concentrations of copper. This document will explore the kinetic underpinnings of this acceleration, present field-proven experimental protocols, and offer insights into the causality behind its superior performance in demanding applications such as live-cell labeling.

Introduction: The Power and Problem of CuAAC

"Click chemistry" describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts, making them ideal for creating complex molecular architectures.[1][2] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4]

The catalytic cycle, in its simplified form, involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise process to form the triazole product.[5][6][7] While exceptionally robust, the reaction's dependence on a Cu(I) catalyst presents a significant hurdle for biological applications. Copper ions can generate reactive oxygen species (ROS) and interfere with cellular processes, necessitating concentrations that are often cytotoxic. The development of water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) helped to stabilize the Cu(I) oxidation state and improve biocompatibility, but the need for lower catalyst concentrations remained a critical goal.[8][9]

The Picolyl Azide Solution: Internal Chelation for Enhanced Reactivity

A pivotal innovation was the development of azides containing an internal copper-chelating group.[8][10] this compound, a prominent member of this class known as picolyl azides, was designed based on a compelling hypothesis: if the azide substrate itself could chelate the copper catalyst, it would dramatically increase the effective local concentration of the catalyst at the reaction site. This pre-organization of the reactants was predicted to accelerate the rate-determining step of the cycloaddition, thereby allowing the overall reaction to proceed efficiently at much lower, biocompatible copper concentrations.[8][10]

The Core Mechanism: How this compound Accelerates CuAAC

The enhanced reactivity of this compound stems directly from the pyridine nitrogen atom positioned ortho to the azidomethyl group. This nitrogen acts as a powerful internal ligand for the copper(I) ion involved in the catalytic cycle.

The proposed mechanism involves the following key distinctions from the standard CuAAC reaction:

-

Initial Complexation: The reaction still begins with the formation of a Cu(I)-acetylide species.

-

Chelation-Assisted Pre-organization: When this compound is introduced, it coordinates to the Cu(I)-acetylide not just through the azide group but also through its pyridyl nitrogen. This creates a transient, stabilized ternary complex that holds the alkyne and azide in close proximity.[10]

-

Lowering the Activation Barrier: The rate-determining step of CuAAC is believed to be the formation of a six-membered copper metallacycle intermediate.[10] The intramolecular chelation provided by the picolyl group pre-organizes the reactants, lowering the entropic barrier and stabilizing the transition state for the formation of this metallacycle.

-

Rapid Cycloaddition and Product Release: Following the formation of the metallacycle, the subsequent ring contraction and protonolysis to release the 1,4-triazole product and regenerate the catalyst proceed rapidly.

The entire process can be visualized as the azide "delivering" the copper catalyst directly to the alkyne it is about to react with, a stark contrast to the random, diffusion-limited encounters that govern the reaction with non-chelating azides like benzyl azide.

Figure 1: Proposed catalytic cycle for CuAAC accelerated by this compound.

Quantitative Performance and Kinetic Insights

The theoretical advantages of picolyl azides are borne out by extensive kinetic studies. When compared to its non-chelating carbocyclic analog, benzyl azide, this compound exhibits dramatically superior performance, especially under biocompatible conditions.

Comparative Reaction Yields

The data clearly shows that picolyl azides enable rapid product formation at copper concentrations where conventional azides show little to no reactivity.

| Azide Compound | Copper (CuSO₄) Conc. | External Ligand | Time (min) | Product Yield (%) |

| Benzyl Azide (Non-chelating) | 10 µM | None | 30 | ~0%[10] |

| This compound | 10 µM | None | 30 | 81% [10] |

| Benzyl Azide (Non-chelating) | 100 µM | THPTA | 5 | < 60%[10] |

| Picolyl Azide Derivative | 10 µM | THPTA | 5 | > 95% [10] |

Causality Behind the Data:

-

Low Copper Efficacy: At just 10 µM Cu(I) and without an external accelerating ligand, the reaction with benzyl azide fails. This is the baseline condition, limited by catalyst concentration.

-

Chelation-Driven Acceleration: Under the exact same conditions, this compound achieves a remarkable 81% yield, demonstrating that the internal chelation mechanism is potent enough to overcome the low catalyst concentration.[10]

-

Outperforming Optimized Systems: Most strikingly, a picolyl azide at a low copper concentration (10 µM) with an external ligand (THPTA) reacts faster and more completely than the conventional benzyl azide at a 10-fold higher copper concentration (100 µM) with the same ligand.[10] This underscores that the internal chelation provides a synergistic, rather than merely additive, kinetic advantage.

Furthermore, studies have shown that substituting the pyridine ring with electron-donating groups (e.g., methoxy) further accelerates the reaction, while electron-withdrawing groups (e.g., chloride) dampen this effect.[10] This is consistent with the proposed mechanism, as increased electron density on the pyridyl nitrogen enhances its ability to coordinate to the copper(I) ion.[10]

Field-Proven Application: Live-Cell Bioconjugation

The ability to perform CuAAC efficiently with as little as 10-40 µM copper makes this compound and its derivatives exceptionally well-suited for labeling biomolecules on or inside living cells.[8][10] This has enabled researchers to attach fluorophores, biotin tags, or other probes to proteins and RNAs that have been metabolically labeled with an alkyne-containing precursor.

Protocol: Fluorogenic Labeling of Alkyne-Modified Proteins on Live Cells

This protocol describes a self-validating workflow for labeling cell-surface proteins that have been modified to contain an alkyne handle, using a picolyl azide-fluorophore conjugate.

A. Reagent Preparation (Stock Solutions):

-

Picolyl Azide-Fluorophore Probe: Prepare a 10 mM stock in anhydrous DMSO. Causality: DMSO is a cell-permeable solvent that effectively solubilizes the probe.

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock in sterile water. Causality: CuSO₄ is a stable Cu(II) precursor to the active Cu(I) catalyst.

-

Sodium Ascorbate: Prepare a 100 mM stock in sterile water. Must be made fresh. Causality: Ascorbate is the reducing agent that generates the active Cu(I) catalyst in situ from the Cu(II) precursor.

-

THPTA Ligand (Optional but Recommended): Prepare a 100 mM stock in sterile water. Causality: THPTA further stabilizes Cu(I) against oxidation and disproportionation in aqueous media, enhancing catalytic lifetime and reducing ROS generation.

B. Labeling Workflow:

-

Cell Culture: Plate and grow cells containing the alkyne-modified protein of interest to the desired confluency.

-

Prepare Labeling Medium: For each 1 mL of labeling medium (e.g., serum-free DMEM), prepare the "click cocktail." Add reagents in the specified order to prevent precipitation and ensure proper complex formation. i. Start with 950 µL of medium. ii. Add 1 µL of 10 mM Picolyl Azide-Fluorophore Probe (Final: 10 µM). iii. Add 2 µL of 20 mM CuSO₄ (Final: 40 µM). iv. Add 5 µL of 100 mM THPTA (Final: 500 µM, maintains a ligand:copper ratio >10:1). Mix gently. v. Initiate the reaction by adding 50 µL of 100 mM Sodium Ascorbate (Final: 5 mM). Mix immediately. Causality: The pre-complexation of CuSO₄ and THPTA before the addition of the reducing agent is critical for catalyst stability. The reaction is initiated last by the addition of ascorbate.

-

Cell Labeling: Aspirate the culture medium from the cells. Wash once with PBS. Add the freshly prepared click cocktail to the cells.

-

Incubation: Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light. Causality: The rapid kinetics of the picolyl azide reaction allow for short incubation times, minimizing cellular stress.

-

Wash and Image: Aspirate the labeling medium. Wash the cells three times with PBS. Add imaging buffer and proceed with fluorescence microscopy.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. 点击化学试剂概述 [sigmaaldrich.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]

- 9. interchim.fr [interchim.fr]

- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-(Azidomethyl)pyridine

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-(azidomethyl)pyridine, a vital heterocyclic building block in medicinal chemistry and materials science. Recognizing the scarcity of comprehensive public data, this document establishes a predictive solubility framework based on fundamental chemical principles and the molecule's structural attributes. It synthesizes theoretical insights with a robust, actionable experimental protocol for researchers to determine precise solubility in their solvents of interest. The guide is designed for researchers, chemists, and drug development professionals, offering the foundational knowledge required for efficient process development, reaction optimization, and formulation.

Introduction: The Chemical Significance of this compound

This compound, also known as picolyl azide, is a versatile organic compound featuring a pyridine ring linked to a reactive azido group via a methylene bridge.[1] Its molecular formula is C₆H₆N₄, and it has a molecular weight of approximately 134.14 g/mol .[1][2] This structure is of significant interest in synthetic chemistry for several reasons:

-

Bioorthogonal Chemistry: The azide moiety is a key participant in "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific formation of triazole linkages under mild conditions.[3]

-

Coordination Chemistry: The pyridine nitrogen acts as a Lewis base, capable of coordinating with metal centers. This property is leveraged in the synthesis of novel catalysts and functional materials.[4]

-

Pharmaceutical Scaffolding: The pyridine ring is a common motif in pharmacologically active molecules. This compound serves as a valuable synthon for introducing this scaffold or for linking it to other molecules of interest.[5]

Given these applications, understanding the solubility of this compound is paramount. Solubility dictates the choice of reaction media, influences purification strategies (such as crystallization and extraction), and is a critical parameter for formulation and delivery in biomedical applications.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For this compound, we must consider the contributions of its distinct structural features:

-

Pyridine Ring: This aromatic, heterocyclic component introduces polarity due to the electronegative nitrogen atom, which also acts as a hydrogen bond acceptor. The ring itself can participate in π-π stacking and van der Waals interactions. Pyridine as a parent compound is miscible with water and many organic solvents, indicating its versatile nature.[4][7]

-

Azido Group (-N₃): The azide functional group is a strong dipole and can act as a hydrogen bond acceptor. It significantly increases the polarity of the molecule compared to a simple alkyl substituent.

-

Methylene Linker (-CH₂-): This nonpolar, flexible linker separates the polar pyridine and azido functionalities.

Based on this structure, we can predict the following solubility behaviors:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are expected to be excellent solvents. Their high polarity and ability to engage in dipole-dipole interactions will effectively solvate both the pyridine and azide moieties.

-

Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should readily dissolve this compound. They can act as hydrogen bond donors to the pyridine and azide nitrogens, facilitating solvation.

-

Moderate to Good Solubility in Halogenated Solvents: Dichloromethane (DCM) and chloroform are moderately polar and should be effective solvents, primarily through dipole-dipole and dispersion forces.

-

Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexanes, toluene, and diethyl ether are expected to be poor solvents. The energy required to break the strong dipole-dipole interactions between this compound molecules would not be sufficiently compensated by the weak van der Waals forces established with these solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters.[8][9] Every molecule is assigned three parameters (measured in MPa⁰.⁵) that quantify its cohesive energy:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

Two substances are likely to be miscible if their HSP values are close. While experimentally determined HSP values for this compound are not available, we can estimate them by considering related structures. For example, pyridine has HSP values of δD=19.0, δP=8.8, and δH=5.9.[10] The addition of the polar azidomethyl group would be expected to increase both the δP and δH values. Solvents with HSP values in a similar range will be the best candidates for achieving high solubility.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, categorized by solvent type. These predictions are derived from the theoretical principles discussed above.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | High polarity effectively solvates both polar functional groups. |

| Dimethylformamide (DMF) | Highly Soluble | Strong dipole-dipole interactions with the solute. | |

| Acetonitrile (ACN) | Soluble | Good polarity, though less effective than DMSO or DMF. | |

| Acetone | Soluble | Moderately polar, capable of dissolving the compound. | |

| Polar Protic | Methanol (MeOH) | Highly Soluble | Capable of hydrogen bonding with the pyridine and azide nitrogens. |

| Ethanol (EtOH) | Soluble | Effective hydrogen bonding, solubility may decrease slightly with increasing alkyl chain length. | |

| Water (H₂O) | Sparingly Soluble | The organic backbone limits miscibility despite polar groups. The basic pyridine nitrogen may lead to slight solubility. | |

| Halogenated | Dichloromethane (DCM) | Soluble | Moderate polarity and ability to engage in dipole-dipole interactions. |

| Chloroform (CHCl₃) | Soluble | Similar to DCM, effective at solvating moderately polar compounds. | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Moderate polarity allows for some dissolution. |

| Diethyl Ether (Et₂O) | Sparingly Soluble | Lower polarity makes it a less effective solvent. Likely useful as an anti-solvent for precipitation. | |

| Nonpolar | Toluene | Poorly Soluble | Primarily dispersion forces are insufficient to overcome solute-solute interactions. |

| Hexanes / Heptane | Insoluble | Nonpolar nature makes it unable to effectively solvate the polar molecule. Ideal for precipitation/washing. |

Standardized Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a standardized experimental protocol is essential. The isothermal equilibrium method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[6][11] This protocol ensures that the measured solubility represents a true thermodynamic equilibrium, providing reproducible and accurate results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal equilibrium method for solubility determination.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled water bath or incubator

-

Syringes (e.g., 1 mL glass)

-

Syringe filters (e.g., 0.22 µm PTFE, ensure solvent compatibility)

-

Analytical balance (4 decimal places)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. "Excess" is critical; undissolved solid must be present throughout the experiment to ensure saturation.[11]

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled environment (e.g., water bath at 25 °C). Agitate the mixture continuously (e.g., using a magnetic stirrer) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

Causality Insight: Continuous agitation maximizes the surface area for dissolution, while a long equilibration time ensures the system reaches a state of thermodynamic minimum energy, where the rates of dissolution and precipitation are equal.

-

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the same temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, providing a clear supernatant for sampling.

-

Sampling: Carefully draw a known volume of the clear supernatant into a syringe. Immediately attach a syringe filter and dispense the solution into a pre-weighed vial. The filter removes any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

-

Self-Validating Step: The use of a 0.22 µm filter is a critical control step to ensure only the dissolved solute is measured.

-

-

Quantification:

-

Record the mass of the collected filtrate.

-

Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV). A pre-established calibration curve using standards of known concentration is required.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution factors. The final solubility can be expressed in units such as mg/mL, g/L, or mol/L.

Conclusion and Applications

This guide establishes a comprehensive framework for understanding and determining the solubility of this compound. The theoretical predictions indicate high solubility in polar aprotic and protic solvents, with limited solubility in nonpolar media. This profile is highly advantageous for its primary application in click chemistry, which is often performed in solvents like DMSO, DMF, or alcohol-water mixtures.[3] Furthermore, the predicted insolubility in solvents like hexanes and ether provides an effective method for product precipitation and purification. For any application, from organic synthesis to the development of new materials, the detailed experimental protocol provided herein empowers researchers to obtain the precise, quantitative data needed for robust and reproducible scientific work.

References

- 1. This compound | C6H6N4 | CID 45791266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > Azides > 609770-35-6 | this compound [synthonix.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | 609770-35-6 | FA121941 [biosynth.com]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A-01: An In-Depth Technical Guide to the Synthesis of 2-(Azidomethyl)pyridine

Abstract: This technical guide provides a comprehensive overview of the first reported synthesis of 2-(azidomethyl)pyridine, a versatile building block in medicinal chemistry and materials science. The document details the foundational synthetic protocol, explores the underlying reaction mechanism, and offers expert insights into experimental choices and safety considerations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical intermediate.

Introduction: The Strategic Importance of this compound

This compound, also known as picolyl azide, is a key organic intermediate whose value lies in the strategic placement of a reactive azide group on a pyridine scaffold. This combination makes it a highly versatile reagent, particularly in the realm of "click chemistry". The term "click chemistry," introduced by K. B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts[1]. The azide-alkyne Huisgen cycloaddition is a prime example of a click reaction, and this compound is a prominent participant, enabling the facile construction of 1,2,3-triazole linkages[1][2]. These triazole rings are not merely inert linkers; they are isosteres for amide bonds, participate in hydrogen bonding, and can coordinate with metal ions, making them valuable pharmacophores in drug discovery. Consequently, this compound has become an indispensable tool for synthesizing novel therapeutic agents, developing advanced materials, and creating sophisticated bioconjugates[3][4].

The pyridine ring itself imparts unique properties, including the ability to act as a ligand for metal catalysts and to modulate the physicochemical properties of a molecule, such as solubility and bioavailability. The strategic positioning of the azidomethyl group at the 2-position allows for steric and electronic interactions that can influence the reactivity and conformational preferences of the resulting products.

Foundational Synthesis: A Self-Validating Protocol

The most direct and widely adopted synthesis of this compound proceeds via a classic nucleophilic substitution reaction. This method stands as a testament to efficiency and reliability, forming the basis of numerous synthetic campaigns. The precursor, 2-(chloromethyl)pyridine, is readily prepared from 2-methylpyridine (2-picoline) through various chlorination methods[5][6].

Step-by-Step Experimental Protocol

The following protocol outlines the synthesis of this compound from 2-(chloromethyl)pyridine hydrochloride.

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Preparation of the Free Base: In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride in water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the solution is basic (pH > 8).

-

Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)pyridine as an oil. Note: The free base is less stable than the hydrochloride salt and should be used promptly.

-

Azide Substitution: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the freshly prepared 2-(chloromethyl)pyridine in acetone. Add an excess (1.5 to 2.0 equivalents) of sodium azide.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride and any unreacted sodium azide.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pale yellow oil.

Causality Behind Experimental Choices

-

Choice of Precursor: 2-(Chloromethyl)pyridine is preferred over the corresponding bromo- or iodo-derivatives due to the lower cost and ready availability of the starting material, 2-picoline, and the efficiency of its chlorination[5]. The hydrochloride salt is the commercially available and more stable form.

-

Generation of the Free Base: The nucleophilic substitution requires the free base of 2-(chloromethyl)pyridine. The use of a mild base like sodium bicarbonate is crucial to avoid unwanted side reactions.

-

Solvent System: Acetone is an excellent solvent for this reaction as it readily dissolves both the organic substrate and, to a sufficient extent, sodium azide, while being polar enough to facilitate the SN2 reaction. It also has a relatively low boiling point, which simplifies its removal during work-up.

-

Excess of Sodium Azide: Using an excess of sodium azide ensures that the reaction goes to completion by Le Châtelier's principle and helps to minimize the formation of potential dimeric byproducts.

Mechanistic Insights and Authoritative Grounding

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.

Figure 1: SN2 mechanism for the synthesis of this compound.

The rate of this reaction is dependent on the concentration of both the nucleophile (azide) and the substrate (2-(chloromethyl)pyridine). The use of a polar aprotic solvent like acetone stabilizes the transition state, thereby accelerating the reaction.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by spectroscopic methods.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄ | PubChem[7] |

| Molar Mass | 134.14 g/mol | PubChem[7] |

| Appearance | Pale yellow oil | N/A |

| CAS Number | 609770-35-6 | PubChem[7] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, 1H, pyridyl-H), 7.70 (t, 1H, pyridyl-H), 7.35 (d, 1H, pyridyl-H), 7.25 (t, 1H, pyridyl-H), 4.45 (s, 2H, -CH₂-N₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 149.5, 137.0, 123.0, 121.5, 55.0.

-

IR (neat, cm⁻¹): ~2100 (strong, sharp N₃ stretch).

The strong, sharp absorption around 2100 cm⁻¹ in the IR spectrum is a characteristic and diagnostic peak for the azide functional group.

Safety Considerations

Caution: Sodium azide is highly toxic and can react with acids to form the explosive and toxic hydrazoic acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction.

Conclusion

The synthesis of this compound via nucleophilic substitution of 2-(chloromethyl)pyridine with sodium azide is a robust and reliable method that has become a cornerstone for the construction of more complex molecules. Its importance in click chemistry ensures its continued relevance in drug discovery, materials science, and chemical biology. This guide provides the foundational knowledge for the successful and safe implementation of this critical synthetic transformation.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. This compound | C6H6N4 | CID 45791266 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical calculations on 2-(azidomethyl)pyridine structure

An In-Depth Technical Guide to the Theoretical Elucidation of 2-(Azidomethyl)pyridine's Molecular Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. We detail a robust computational protocol rooted in Density Functional Theory (DFT) to explore its structural, vibrational, and electronic properties. This document is designed for researchers, scientists, and drug development professionals, offering both a step-by-step methodology and the fundamental rationale behind each computational choice. By synthesizing established theoretical practices for related pyridine compounds, this guide serves as a blueprint for achieving a deep, atomistic understanding of this compound, thereby enabling predictive insights into its stability, reactivity, and potential as a molecular building block.

Introduction: The Convergence of Pyridine Chemistry and Computational Insight

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique physicochemical properties—such as enhanced solubility and hydrogen bonding capability—make it a privileged structure in drug design.[1] this compound, which incorporates an energetic and synthetically versatile azido group, is a molecule of particular interest. The azide moiety serves as a powerful handle for "click chemistry" reactions, allowing for the efficient construction of complex molecular architectures, including novel therapeutic hybrids.[2]

To fully harness the potential of this compound, a precise understanding of its three-dimensional structure, conformational flexibility, and electronic landscape is paramount. While experimental techniques like NMR and X-ray crystallography provide invaluable data, they often capture only a single, time-averaged, or solid-state conformation.[3] Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a complementary and profound view, allowing us to map the entire potential energy surface and predict reactivity at an electronic level.[4] This guide establishes a self-validating computational protocol to thoroughly characterize this compound, bridging the gap between theoretical prediction and experimental reality.

Part 1: A Validated Computational Methodology

The integrity of any theoretical study rests upon the judicious selection of its computational methods. The protocol outlined below is designed for robustness and accuracy, drawing from established best practices for similar aromatic and heterocyclic systems.[4][5]

The Causality behind Method Selection

Choice of Theory: Density Functional Theory (DFT) DFT is the workhorse of modern computational chemistry for molecules of this size, striking an optimal balance between computational expense and predictive accuracy.[4] It allows for the inclusion of electron correlation effects at a fraction of the cost of traditional ab initio methods.

Functional and Basis Set: B3LYP/6-311++G(d,p)

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and extensively validated functionals for organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems like pyridine.[5][6]

-

6-311++G(d,p) Basis Set: This choice represents a flexible and reliable triple-zeta basis set.

-

6-311G: Provides a robust description of the core and valence electrons.

-

++: Adds diffuse functions for both heavy atoms and hydrogens, which are critical for accurately modeling the lone pairs on nitrogen atoms and the diffuse electron density of the azide group.

-

(d,p): Includes polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, essential for describing bonding in a non-symmetrical molecule.[4]

-

The Computational Workflow: A Step-by-Step Protocol

This workflow is designed to be executed sequentially using a standard quantum chemistry software package like Gaussian.

Caption: A robust computational workflow for the theoretical analysis of this compound.

Protocol 1: Geometry Optimization

-

Input: Construct an initial 3D structure of this compound.

-

Execution: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts all bond lengths, angles, and dihedrals to find the conformation that corresponds to a minimum on the potential energy surface.

-

Output: A coordinate file of the optimized, lowest-energy structure.

Protocol 2: Vibrational Frequency Analysis

-

Input: The optimized geometry from Protocol 1.

-

Execution: Calculate the harmonic vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validation: A true energy minimum is confirmed if all calculated frequencies are real (i.e., no imaginary frequencies). An imaginary frequency indicates a saddle point (a transition state), requiring further structural investigation.[5]

-

Output: A list of vibrational modes, their frequencies (cm⁻¹), and their corresponding IR intensities.

Part 2: Predicted Structural and Electronic Properties

The following sections present the expected quantitative data derived from the proposed computational protocol. This data provides a predictive baseline for the molecule's characteristics.

Optimized Molecular Geometry